2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide
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Overview
Description
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide is a chemical compound with the molecular formula C7H15Cl2N2OPS and a molecular weight of 277.152 g/mol This compound is known for its unique structure, which includes a phosphorine ring and a sulfide group
Preparation Methods
The synthesis of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphorine precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve larger-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research has explored its use in chemotherapy for certain types of cancer, leveraging its cytotoxic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
2-(Bis(2-chloroethyl)amino)-4-ethyl-1,3,2-oxazaphospholidine 2-sulfide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)sulfide:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar phosphorine ring structure but different substituents.
Ifosfamide: Another chemotherapeutic agent with structural similarities to cyclophosphamide and this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78219-84-8 |
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Molecular Formula |
C8H17Cl2N2OPS |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-ethyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C8H17Cl2N2OPS/c1-2-8-7-13-14(15,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,15) |
InChI Key |
OBYIPKKBGXJMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COP(=S)(N1)N(CCCl)CCCl |
Origin of Product |
United States |
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